molecular formula C9H9ClN4 B1416552 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 52476-65-0

4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B1416552
CAS RN: 52476-65-0
M. Wt: 208.65 g/mol
InChI Key: OPJLBGHHFRSYPN-UHFFFAOYSA-N
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Description

4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound with the molecular weight of 208.65 . It is a powder in physical form . The IUPAC name for this compound is 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, has been studied extensively . Various methods have been developed, including the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine . Another method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .


Molecular Structure Analysis

The molecular structure of 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is represented by the InChI code 1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3 . Pyrazoles, including this compound, are known to exhibit tautomerism, which may influence their reactivity .


Chemical Reactions Analysis

Pyrazole derivatives, including 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, are known for their versatility in organic synthesis . They can undergo various chemical reactions, including oxidation C-N bond formation with allylic compounds .

It has a molecular weight of 208.65 . The storage temperature is normal .

Scientific Research Applications

Synthesis and Biological Potential

  • Insecticidal and Antibacterial Potential : This compound is synthesized through microwave irradiative cyclocondensation and evaluated for insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Chemical Synthesis and Derivative Formation

Potential in Drug Design and Chemotherapy

  • Drug Design and AIDS Chemotherapy : It's an essential component in nucleic acids and is being explored for potential application in AIDS chemotherapy. Its combination with pyrazole nucleus shows promise in new drug discovery due to their pharmacological therapeutic potentials (Ajani et al., 2019).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Activities : Synthesized compounds containing this pyrimidine structure have shown pronounced antimicrobial properties and potential as anticancer agents. Specific derivatives have shown higher anticancer activity than reference drugs in evaluations (Hafez et al., 2016).

Applications in Molecular Recognition and Pharmaceutical Development

  • Molecular Recognition in Pharmaceuticals : The aminopyrimidine fragment, found in three of the four bases in DNA, plays a crucial role in the targeted drug action of pharmaceuticals containing this functionality. It involves hydrogen bonding and has implications in molecular recognition processes (Rajam et al., 2017).

Safety And Hazards

The safety information for 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine includes a GHS07 pictogram and a warning signal word . The specific hazard and precautionary statements are not provided in the retrieved sources .

properties

IUPAC Name

4-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJLBGHHFRSYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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